N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide
Description
N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with phenyl, oxan-4-yl (tetrahydropyranyl), and 2-(thiophen-2-yl)ethyl groups. The triazole ring is a stable aromatic heterocycle known for its hydrogen-bonding capacity and metabolic stability, making it a common pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
N-(oxan-4-yl)-2-phenyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-20(19-15-21-24(22-19)17-5-2-1-3-6-17)23(16-9-12-26-13-10-16)11-8-18-7-4-14-27-18/h1-7,14-16H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTNJWHOGKQLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the tetrahydro-2H-pyran-4-yl group: This could be done through a nucleophilic substitution reaction.
Addition of the thiophen-2-yl-ethyl group: This might involve another coupling reaction or a nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group, potentially leading to alcohols or amines.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents might include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents for substitution reactions might include halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Medicinal Chemistry: Triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.
Biology: The compound might be used as a probe to study biological pathways or as a ligand in biochemical assays.
Materials Science: Triazole derivatives can be used in the development of new materials, such as polymers or coordination complexes.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural differences and similarities with analogous compounds from the literature:
Key Observations :
- Core Heterocycle: While the target compound uses a 1,2,3-triazole core, analogs such as isoxazole () or quinolone () cores exhibit distinct electronic and steric properties.
- Substituent Effects: The oxan-4-yl group in the target compound offers a balance of hydrophilicity and conformational flexibility, contrasting with lipophilic substituents like benzyloxy () or tetrafluorobiphenyl ().
- Functional Groups : Carboxamide groups are common across all compounds, facilitating hydrogen bonding. Thiophene moieties in the target compound and others () are linked to antibacterial and receptor-binding activities .
Pharmacological and Physicochemical Properties
- Solubility : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to methylphenyl () or halogenated aryl () substituents.
- Bioactivity : Thiophene-containing compounds (e.g., ) demonstrate antibacterial and CNS activities, suggesting the target compound may share similar targets. The triazole core’s metabolic stability could enhance bioavailability relative to isoxazole derivatives .
- Thermal Stability : Triazole derivatives like exhibit melting points >120°C, indicating robust thermal stability, a trait likely shared by the target compound .
Q & A
Q. Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers and optimal pathways .
- Solvent/Catalyst Screening : Apply machine learning models trained on datasets of analogous triazole-carboxamide syntheses to predict ideal solvents (e.g., DMF vs. acetonitrile) or catalysts (e.g., CuI vs. Ru complexes) .
- Experimental Validation : Validate predictions via small-scale reactions monitored by TLC/HPLC, adjusting parameters like temperature (60–80°C) and reaction time (12–24 hrs) .
Basic Question: What analytical techniques are critical for characterizing this compound?
Q. Answer :
- Structural Confirmation :
- NMR : -NMR for aromatic/thiophene protons, -NMR for carbonyl (C=O, ~165–170 ppm) and triazole carbons .
- Mass Spectrometry : HRMS to verify molecular ion ([M+H]) and fragmentation patterns .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Question: How can contradictory bioactivity data be resolved in target validation studies?
Q. Answer :
- Dose-Response Analysis : Perform IC assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay noise .
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., thermal shift assays or SPR) to identify unintended interactions .
- Structural Analog Comparison : Compare activity with derivatives lacking the oxane or thiophene moieties to isolate pharmacophore contributions .
Advanced Question: What methodologies assess the compound’s stability under physiological conditions?
Q. Answer :
- pH Stability : Incubate in buffers (pH 1–9, 37°C) for 24–72 hrs; analyze degradation via HPLC-MS .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound depletion over time .
- Photostability : Expose to UV light (λ = 254 nm) and monitor decomposition by NMR/TLC .
Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?
Q. Answer :
- Core Modifications : Synthesize analogs with:
- Varied heterocycles (e.g., replacing thiophene with furan or pyridine) .
- Altered substituents on the oxane ring (e.g., methyl, fluorine) .
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Basic Question: How to address low yields during carboxamide coupling?
Q. Answer :
- Activation Strategy : Switch from EDCI/HOBt to TBTU or PyBOP for sterically hindered amines .
- Solvent Optimization : Use DMF for solubility or dichloromethane (DCM) for temperature-sensitive reactions .
- Workup : Extract unreacted starting materials with ethyl acetate/water, followed by silica gel chromatography .
Advanced Question: What strategies improve solubility for in vivo studies?
Q. Answer :
- Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide nitrogen .
- Formulation : Use co-solvents (e.g., Cremophor EL) or nanoemulsions to enhance aqueous solubility .
- Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling .
Advanced Question: How to investigate metabolic degradation pathways?
Q. Answer :
- Metabolite ID : Incubate with liver microsomes, then analyze metabolites via LC-MS/MS (Q-TOF) .
- Isotope Labeling : Synthesize -labeled triazole or thiophene moieties to track fragmentation .
- Enzyme Inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify key metabolic enzymes .
Basic Question: What safety protocols are essential for handling this compound?
Q. Answer :
- Toxicity Screening : Perform Ames test (mutagenicity) and hemolysis assays prior to in vivo use .
- Handling : Use fume hoods for synthesis/purification; avoid skin contact (nitrile gloves, lab coat) .
- Waste Disposal : Quench reactive intermediates with aqueous NaHSO; dispose of organic waste in halogenated solvent containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
